

# DS-9300: A Technical Guide to its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DS-9300** is a novel, orally bioavailable small molecule that potently and selectively inhibits the histone acetyltransferase (HAT) activity of the homologous proteins EP300 (p300) and CREB-binding protein (CBP).[1][2][3] By targeting the catalytic HAT domain of EP300/CBP, **DS-9300** effectively suppresses the acetylation of specific histone lysine residues, notably H3K18 and H3K27, leading to a downstream modulation of gene expression.[1] This targeted epigenetic modification has shown significant anti-tumor activity in preclinical models of androgen receptor (AR)-positive prostate cancer, including castration-resistant prostate cancer (CRPC).[3][4] This document provides a comprehensive technical overview of the mechanism of action of **DS-9300**, its quantitative effects on histone acetylation and cancer cell proliferation, and detailed protocols for key experimental assays used in its evaluation.

# Introduction: The Role of EP300/CBP in Histone Acetylation and Cancer

Histone acetylation is a critical post-translational modification that plays a pivotal role in the regulation of gene expression. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs, such as EP300 and CBP, catalyze the transfer of an acetyl group from acetyl-CoA to the  $\epsilon$ -amino group of lysine residues on histone tails. This modification neutralizes the positive charge of the

### Foundational & Exploratory





lysine, weakening the interaction between the histones and the negatively charged DNA backbone. The resulting "relaxed" chromatin structure, or euchromatin, allows for greater accessibility of transcriptional machinery to DNA, generally leading to an increase in gene transcription.

The homologous proteins EP300 and CBP are crucial transcriptional co-activators that are involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of EP300/CBP activity is implicated in the pathogenesis of various diseases, including cancer. In certain malignancies, such as androgen receptor-positive prostate cancer, the HAT activity of EP300/CBP is essential for the expression of key oncogenic drivers. Therefore, the development of potent and selective inhibitors of EP300/CBP represents a promising therapeutic strategy.

### DS-9300: Mechanism of Action

**DS-9300** is a highly potent and selective inhibitor of the histone acetyltransferase activity of both EP300 and CBP.[4] Its mechanism of action centers on the direct binding to the HAT domain of these proteins, thereby preventing the acetylation of their histone substrates. This inhibition leads to a dose-dependent reduction in the levels of specific histone acetylation marks, namely H3K18ac and H3K27ac.[1] The suppression of these activating histone marks in the promoter and enhancer regions of androgen receptor target genes, such as the gene encoding for prostate-specific antigen (PSA), results in the downregulation of their expression. [1]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS-9300: A Technical Guide to its Impact on Histone Acetylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583292#ds-9300-s-effect-on-histone-acetylation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com